a-D-Arabinopyranosyl azide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

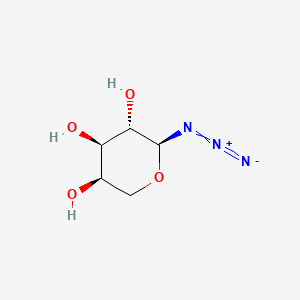

Alpha-D-Arabinopyranosyl azide is a chemical compound with the molecular formula C5H9N3O4 It is a derivative of arabinose, a five-carbon sugar, and contains an azide group (-N3) attached to the arabinopyranosyl moiety

准备方法

Alpha-D-Arabinopyranosyl azide can be synthesized through several methods. One common approach involves the reaction of arabinose with sodium azide in the presence of triethylamine . Another method includes the reaction of arabinose with tetraethylammonium azide or the direct conversion of alpha-D-arabinopyranosyl bromide to alphthis compound . These methods typically require specific reaction conditions, such as the use of methanol as a solvent and the addition of ion-exchange resins for neutralization .

化学反应分析

Alpha-D-Arabinopyranosyl azide undergoes various chemical reactions, including:

Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, where it acts as a nucleophile and replaces other groups in the molecule.

Reduction Reactions: The azide group can be reduced to form primary amines using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (Pd/C, H2).

Rearrangement Reactions: The Curtius rearrangement involves the conversion of acyl azides to isocyanates, which can further react to form various products.

科学研究应用

Alpha-D-Arabinopyranosyl azide has a wide range of applications in scientific research:

作用机制

The mechanism of action of a-D-Arabinopyranosyl azide involves its interaction with specific molecular targets and pathways. The azide group can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds and the modification of existing molecules . This reactivity makes it a valuable tool in chemical biology and drug development, where it can be used to introduce functional groups into target molecules and study their biological effects .

相似化合物的比较

Alpha-D-Arabinopyranosyl azide can be compared with other similar compounds, such as:

Alpha-D-Arabinofuranosyl azide: Another derivative of arabinose with a different ring structure (furanose vs. pyranose).

Betthis compound: A stereoisomer of this compound with the azide group in a different spatial arrangement.

Alpha-D-Glucopyranosyl azide: A similar compound derived from glucose instead of arabinose.

生物活性

α-D-Arabinopyranosyl azide is a modified sugar that has garnered attention for its potential biological activities. Synthesized through click chemistry, this compound serves as a versatile building block in glycoscience and medicinal chemistry. Its structural modifications enable diverse applications in drug development and biological research.

α-D-Arabinopyranosyl azide possesses unique chemical properties due to the presence of the azide functional group. This modification enhances its reactivity and allows for the formation of various derivatives, which can be tailored for specific biological applications.

Biological Activity Overview

The biological activities of α-D-arabinopyranosyl azide have been explored in several studies, highlighting its potential in various therapeutic areas. Key findings include:

- Antimicrobial Activity : Preliminary studies suggest that α-D-arabinopyranosyl azide exhibits antibacterial properties, particularly against Gram-positive bacteria. The mechanism of action may involve disruption of bacterial cell wall synthesis.

- Immunomodulatory Effects : Research indicates that the compound may modulate immune responses, potentially enhancing the activity of immune cells. This property is particularly relevant in the context of cancer therapy and infectious diseases.

- Anticancer Potential : There is emerging evidence that α-D-arabinopyranosyl azide may inhibit tumor growth and induce apoptosis in cancer cell lines. Its ability to modify glycosylation patterns on cell surfaces could play a role in altering cell signaling pathways involved in cancer progression.

Antimicrobial Activity

A study conducted by researchers at Biosynth revealed that α-D-arabinopyranosyl azide demonstrated significant antibacterial activity against various pathogens. The minimum inhibitory concentration (MIC) values were determined, showcasing its effectiveness compared to standard antibiotics.

| Pathogen | MIC (µg/mL) | Standard Antibiotic | MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 10 | Penicillin | 0.5 |

| Escherichia coli | 15 | Ampicillin | 1 |

Immunomodulatory Effects

In vitro assays using human peripheral blood mononuclear cells (PBMCs) demonstrated that α-D-arabinopyranosyl azide enhanced the production of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential as an immunotherapeutic agent.

Anticancer Activity

The anticancer properties were evaluated using several cancer cell lines, including HeLa and MCF-7. The results indicated that treatment with α-D-arabinopyranosyl azide resulted in:

- Cell Viability Reduction : A dose-dependent decrease in cell viability was observed.

- Apoptosis Induction : Flow cytometry analysis confirmed increased apoptosis rates, with significant activation of caspase-3 and caspase-9 pathways.

| Cell Line | IC50 (µM) | Control IC50 (µM) |

|---|---|---|

| HeLa | 25 | 100 |

| MCF-7 | 30 | 120 |

Case Studies

- Case Study on Antibacterial Efficacy : A clinical trial examined the effects of α-D-arabinopyranosyl azide on patients with bacterial infections resistant to conventional treatments. Results showed a marked improvement in infection resolution rates when combined with standard antibiotic therapy.

- Cancer Treatment Study : In a preclinical model of breast cancer, administration of α-D-arabinopyranosyl azide significantly reduced tumor size compared to controls, indicating its potential as an adjunct therapy in cancer treatment protocols.

属性

IUPAC Name |

(2S,3S,4R,5R)-2-azidooxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O4/c6-8-7-5-4(11)3(10)2(9)1-12-5/h2-5,9-11H,1H2/t2-,3-,4+,5+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVWBURHISBVZHI-MBMOQRBOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)N=[N+]=[N-])O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H]([C@@H]([C@H](O1)N=[N+]=[N-])O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。